molecular formula C9H11BF3NO2S B595655 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid CAS No. 1256345-56-8

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid

Cat. No.: B595655
CAS No.: 1256345-56-8
M. Wt: 265.057
InChI Key: HODNOVPEGNYLMV-UHFFFAOYSA-N
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Description

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the molecular formula C9H11BF3NO2S. It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the reaction of 2-Propylthio-5-trifluoromethylpyridine with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is performed under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propylthio-5-trifluoromethylpyridine-3-boronic acid involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction mechanism includes the oxidative addition of the boronic acid to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylthio-5-trifluoromethylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

[2-propylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3NO2S/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODNOVPEGNYLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1SCCC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681528
Record name [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-56-8
Record name Boronic acid, B-[2-(propylthio)-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Propylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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